molecular formula C6H6N2O2 B1197357 Nicoxamat CAS No. 5657-61-4

Nicoxamat

Katalognummer B1197357
CAS-Nummer: 5657-61-4
Molekulargewicht: 138.12 g/mol
InChI-Schlüssel: IYCHDNQCHLMLJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nicoxamat, also known as nicotinohydroxamic acid, is a uricosuric drug . It increases urinary excretion of urea and depresses urease activity in the stomach and the colon . Patients receiving nicoxamat showed significant improvement in blood ammonia levels as compared to patients receiving neomycin .


Molecular Structure Analysis

Nicoxamat has a molecular formula of C6H6N2O2 . It belongs to the class of organic compounds known as nicotinamides . These are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group .

Wissenschaftliche Forschungsanwendungen

Application in Uric Acid Regulation

Specific Scientific Field

Medical Science - Pharmacology

Summary of the Application

Nicoxamat, also known as nicotinohydroxamic acid, is a uricosuric drug . Uricosuric drugs are substances that increase the excretion of uric acid in the urine, thus reducing the concentration of uric acid in the body. Uricosuric medications are used to treat gout.

Methods of Application or Experimental Procedures

Nicoxamat is administered orally. The exact dosage and frequency would depend on the patient’s condition and response to the drug. It works by increasing urinary excretion of urea and depressing urease activity in the stomach and the colon .

Results or Outcomes

Patients receiving Nicoxamat showed significant improvement in blood ammonia levels as compared to patients receiving neomycin . This suggests that Nicoxamat could be effective in managing conditions related to elevated blood ammonia levels.

Eigenschaften

IUPAC Name

N-hydroxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-6(8-10)5-2-1-3-7-4-5/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCHDNQCHLMLJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205126
Record name Nicoxamat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicoxamat

CAS RN

5657-61-4
Record name Nicotinohydroxamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5657-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicoxamat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005657614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinohydroxamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13997
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicoxamat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-hydroxypyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICOXAMAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3H2D4MF7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicoxamat
Reactant of Route 2
Reactant of Route 2
Nicoxamat
Reactant of Route 3
Reactant of Route 3
Nicoxamat
Reactant of Route 4
Reactant of Route 4
Nicoxamat
Reactant of Route 5
Reactant of Route 5
Nicoxamat
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Nicoxamat

Citations

For This Compound
10
Citations
G Ortore, G Poli, A Martinelli, T Tuccinardi… - Medicinal …, 2022 - ingentaconnect.com
… Nitrofurazone, which passed the screening of HDAC1 and HDAC3 models, and was predicted to be slightly less active with respect to Nicoxamat against HDAC6, was available. …
Number of citations: 2 www.ingentaconnect.com
C Shankari, D Sharmila, K Prabhu, K Rahul… - Drug Invention …, 2020 - researchgate.net
Objective: The present study aims at knowing the presence of biomolecules present in one Ayurvedic medicine, Madhukasavam, by gas chromatography–mass spectrometry (GC–MS) …
Number of citations: 2 www.researchgate.net
M Ponikvar, JF Liebman - The chemistry of hydroxylamines, oximes …, 2009 - thevespiary.org
Analytical chemistry is a science with applications throughout medicine, industry, environment, and indeed, seemingly all of the sciences. Quoting from the 2007 WebSite of the Division …
Number of citations: 4 www.thevespiary.org
S Ullah, S Son, HY Yun, DH Kim, P Chun… - Expert Opinion on …, 2016 - Taylor & Francis
Introduction: Tyrosinase is responsible for melanin production. The overproduction of melanin causes many skin disorders. The inhibition of tyrosinase activity would appear to be the …
Number of citations: 82 www.tandfonline.com
RA Mohamed, KK Ong, NA Halim… - IOP Conference …, 2021 - iopscience.iop.org
For years, oximes are used as antidotes for organophosphate (OP) poisoning treatments. However, due to the limitations of oxime therapy, the discovery of new group of antidotes that …
Number of citations: 3 iopscience.iop.org
L Lacalle-Bergeron, R Goterris-Cerisuelo, J Beltran… - Talanta, 2023 - Elsevier
The present study is focused on the determination of low-volatile chemosignals excreted or secreted by mouse pups in their early days of life involved in maternal care induction in mice …
Number of citations: 4 www.sciencedirect.com
RA Mohamed, KK Ong, NA Halim… - … Journal of Science …, 2021 - pertanika2.upm.edu.my
… acid group consists of two compounds that only differs at their N position; meta and ortho have a distinct nucleophilic distance with slightly higher binding energy recorded for nicoxamat …
Number of citations: 6 pertanika2.upm.edu.my
VN Viswanadhan, AK Ghose, A Kiselyov… - 2001 - books.google.com
The design of small-molecule libraries has emerged in recent years as one of the important tasks aiding the multidisciplinary effort (computational, combinatorial, and medicinal …
Number of citations: 1 books.google.com
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.